C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine
Description
Historical Context and Development of Pyrrolidine Chemistry
The historical development of pyrrolidine chemistry represents a fundamental evolution in heterocyclic organic chemistry, with pyrrolidine itself being recognized as tetrahydropyrrole, an organic compound bearing the molecular formula (CH2)4NH. The discovery and characterization of pyrrolidine as a cyclic secondary amine established the foundation for extensive chemical research that would ultimately lead to the synthesis of numerous substituted derivatives, including this compound. Industrial production methods for pyrrolidine were developed through the reaction of 1,4-butanediol and ammonia at temperatures ranging from 165 to 200 degrees Celsius under pressures of 17 to 21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina. This industrial methodology provided the chemical foundation necessary for subsequent derivatization reactions leading to compounds such as the target molecule.
The progression from simple pyrrolidine to complex substituted derivatives occurred through systematic exploration of functionalization strategies throughout the twentieth and twenty-first centuries. Laboratory synthesis methods evolved from treating 4-chlorobutan-1-amine with strong bases to more sophisticated approaches involving cascade reactions for five-membered nitrogen-heterocyclic ring formation. The development of microwave-assisted organic synthesis techniques significantly impacted pyrrolidine chemistry, increasing synthetic efficiency while supporting environmentally conscious green chemistry principles. Statistical analysis has revealed that approximately 70 percent of 15,822 scaffolds belonging to natural products are non-flat structures, with pyrrolidine moieties being widely represented, particularly in alkaloids isolated from plants and microorganisms.
The emergence of this compound within this historical context represents the culmination of decades of methodological advancement in pyrrolidine chemistry. The compound exemplifies the sophisticated substitution patterns achievable through modern synthetic techniques, incorporating both ethereal and amino functional groups in a stereocontrolled manner. Contemporary research has demonstrated that pyrrolidine ranks first among the top five most common five-membered non-aromatic nitrogen heterocycles, appearing in 37 drugs approved by the United States Food and Drug Administration. This statistical prominence underscores the historical significance of pyrrolidine chemistry in pharmaceutical development and validates the continued investigation of novel derivatives such as the target compound.
Nomenclature and Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while accommodating multiple acceptable naming variants that reflect its complex substitution pattern. The compound is officially designated as [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine according to PubChem database records, with Chemical Abstracts Service registry number 910443-61-7. Alternative nomenclature includes (1-(2-Methoxyethyl)pyrrolidin-3-yl)methanamine and this compound, demonstrating the flexibility inherent in systematic chemical naming protocols for compounds bearing multiple functional groups.
The molecular structure of this compound can be precisely described through several standard chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is COCCN1CCC(C1)CN, providing a linear notation that captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier notation InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3 offers a standardized method for representing the molecular structure that facilitates database searches and computational analyses. The corresponding International Chemical Identifier Key SVWDIDWSZJLAMB-UHFFFAOYSA-N provides a unique hash code derived from the full structural information.
Chemical classification of this compound places it within multiple overlapping categories based on structural and functional characteristics. Primarily, the compound is classified as a tertiary amine due to the nitrogen atom within the pyrrolidine ring bearing three carbon substituents, while simultaneously containing a primary amine functionality in the methylamine substituent. The presence of the methoxy group classifies it additionally as an ether derivative, creating a multifunctional molecule that spans several chemical classes. Within the broader context of heterocyclic chemistry, the compound belongs to the saturated nitrogen heterocycle family, specifically the pyrrolidine subfamily characterized by five-membered ring structures containing one nitrogen atom.
Significance in Organic and Medicinal Chemistry Research
The research significance of this compound emerges from its unique structural features that align with contemporary medicinal chemistry design principles emphasizing three-dimensional molecular architecture and enhanced pharmacophore space exploration. The pyrrolidine scaffold contributes to stereochemistry through its non-planar ring structure, exhibiting a phenomenon known as pseudorotation that increases three-dimensional coverage compared to aromatic counterparts. This structural characteristic positions the compound as a valuable building block for accessing sp3-hybridized molecules that represent strategic goals in modern drug discovery programs, where three-dimensional shape appears as a critical design parameter.
Contemporary research has demonstrated that the pyrrolidine nucleus serves as one of the most preferred scaffolds in pharmaceutical science and drug design, with statistical analyses revealing its presence across diverse therapeutic areas. The specific substitution pattern of this compound incorporates functional groups that are commonly encountered in bioactive molecules, including the methoxyethyl moiety that can influence physicochemical properties such as solubility and membrane permeability. The methylamine functionality provides opportunities for further derivatization through standard organic transformations, enabling the construction of more complex molecular architectures for biological evaluation.
Research into pyrrolidine derivatives has revealed their significant roles in various biological activities, with natural products containing pyrrolidine moieties demonstrating antimicrobial, antifungal, and anticancer properties. The systematic exploration of this compound within this context offers opportunities to investigate structure-activity relationships and optimize biological profiles through strategic structural modifications. Recent advancements in pyrrolidine chemistry have emphasized the importance of stereochemistry, where different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles due to distinct binding modes with enantioselective proteins.
The compound's significance extends beyond purely medicinal applications to encompass broader organic chemistry research domains. Pyrrolidine derivatives serve as effective ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. The specific functional group arrangement in this compound provides multiple coordination sites that could be exploited in catalytic applications or as templates for asymmetric transformations. Recent developments in ring contraction methodologies have demonstrated novel approaches to pyrrolidine synthesis from abundant pyridine starting materials, highlighting the continued evolution of synthetic methods for accessing these valuable scaffolds.
Position Within the Broader Family of Pyrrolidine Derivatives
This compound occupies a distinctive position within the extensive family of pyrrolidine derivatives, characterized by its specific combination of ethereal and amino functionalities that distinguish it from other members of this chemical class. The broader pyrrolidine derivative family encompasses numerous structural variants including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives, each offering unique chemical and biological properties. Within this diverse family, the target compound represents a substituted pyrrolidine bearing functional groups that bridge multiple chemical categories, creating opportunities for diverse chemical transformations and biological interactions.
Comparative analysis with related pyrrolidine derivatives reveals structural relationships that illuminate the compound's unique characteristics. For example, comparison with (2-methoxyethyl)(methyl)[(pyrrolidin-2-yl)methyl]amine, which bears CAS number 1251399-17-3 and molecular formula C9H20N2O, demonstrates how positional isomerism within the pyrrolidine ring system can create distinct chemical entities with potentially different biological activities. The target compound's substitution at the 3-position of the pyrrolidine ring contrasts with the 2-position substitution in the related isomer, highlighting the importance of regiochemical considerations in pyrrolidine derivative design.
The relationship between this compound and established pharmaceutical compounds containing pyrrolidine scaffolds provides context for understanding its potential applications. Many approved drugs utilize pyrrolidine cores as fundamental structural elements, including compounds synthesized from proline and 4-hydroxyproline derivatives through well-established synthetic pathways. The target compound's structural features align with design principles evident in drug molecules such as those used for treating erectile dysfunction, hepatitis C, and various other therapeutic indications, where pyrrolidine rings contribute essential pharmacophoric elements.
Recent advances in pyrrolidine chemistry have emphasized the development of polyhydroxylated pyrrolidines, known as aza-sugars, which function as metabolically inert carbohydrates and serve as dual-target inhibitors for enzymes such as alpha-glucosidase and aldose reductase. While this compound does not belong to this specific subcategory, its structural framework provides opportunities for chemical modifications that could introduce hydroxyl functionalities, potentially expanding its biological activity profile. The compound's position within the pyrrolidine derivative family is further defined by recent research into ring contraction methodologies, where novel photo-promoted reactions enable the synthesis of pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons from readily available pyridine precursors.
Properties
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDIDWSZJLAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589602 | |
| Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-61-7 | |
| Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine | |
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Preparation Methods
Hydrogenation of 2-Methylpyrroline to 2-Methylpyrrolidine
A key intermediate, 2-methylpyrrolidine, can be prepared by catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixture of ethanol and methanol solvents at ambient temperature. The catalyst is removed by filtration after the reaction, and the product can be isolated as a tartrate salt to improve optical purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrogenation | 2-methylpyrroline, Pt catalyst, EtOH/MeOH (2:1 to 3:1 v/v), ambient temperature | Produces (R)- or (S)-2-methylpyrrolidine with >50% ee |
| Isolation | Filtration to remove catalyst, recrystallization as D-tartrate salt | Enhances optical purity |
N-Alkylation with 2-Methoxyethyl Group
Installation of the Methylamine Group at Pyrrolidin-3-yl Position
Reductive Amination and Related Methods
Reductive amination is a common method to introduce methylamine substituents on pyrrolidine rings. This involves reacting a suitable aldehyde or ketone intermediate with methylamine or a methylamine equivalent, followed by reduction to form the secondary amine. For example, reductive amination of pyrrolidin-3-carboxaldehyde derivatives with methylamine under mild conditions yields the desired methylamine-substituted pyrrolidine.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive Amination | Pyrrolidin-3-carboxaldehyde, methylamine, reducing agent (e.g., NaBH3CN), solvent (e.g., methanol), room temperature | High selectivity for methylamine installation |
Multi-Component and One-Pot Reactions
Recent advances include one-pot multi-component reactions catalyzed by Lewis acids such as InCl3 under ultrasound irradiation, which can efficiently construct substituted pyrrolidine derivatives with amino substituents. These methods offer high yields, short reaction times, and mild conditions, aligning with green chemistry principles.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Multi-component reaction | Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile, InCl3 (20 mol%), 50% EtOH, ultrasound irradiation, 40 °C, 20 min | Efficient synthesis of amino-substituted pyrrolidine derivatives |
Detailed Reaction Conditions and Optimization
| Parameter | Conditions/Range | Effect on Reaction |
|---|---|---|
| Catalyst for hydrogenation | Pt (IV) oxide or 5% Pt-C | High activity, good optical purity |
| Solvent for hydrogenation | Ethanol/methanol mixture (2:1 to 3:1 v/v) | Optimal solvent polarity for catalyst |
| Alkylation base | Cesium carbonate or sodium hydride | Strong base for efficient alkylation |
| Alkylation solvent | Acetonitrile or tetrahydrofuran (THF) | Good solubility and reaction rate |
| Alkylation temperature | 90 °C | Ensures complete substitution |
| Reductive amination agent | Sodium cyanoborohydride (NaBH3CN) or similar | Mild reducing agent, selective |
| Multi-component catalyst | Indium(III) chloride (InCl3), 20 mol% | High yield, short reaction time |
| Multi-component solvent | 50% ethanol in water | Green solvent system |
| Multi-component temperature | 40 °C | Optimal for yield and selectivity |
| Multi-component time | 20 minutes | Efficient conversion |
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Pyrrolidine ring hydrogenation | Catalytic hydrogenation | 2-methylpyrroline, Pt catalyst, EtOH/MeOH, ambient temp | >50% ee optical purity |
| 2. N-1 Alkylation | Nucleophilic substitution | 2-bromoethyl methyl ether, Cs2CO3 or NaH, acetonitrile, 90 °C | High conversion, overnight reaction |
| 3. Methylamine installation | Reductive amination | Pyrrolidin-3-carboxaldehyde, methylamine, NaBH3CN, methanol | High selectivity, mild conditions |
| 4. One-pot multi-component synthesis | Lewis acid catalysis + ultrasound | Ethyl acetoacetate, hydrazine hydrate, InCl3, 50% EtOH, 40 °C, 20 min | High yield, green chemistry aligned |
Research Findings and Practical Considerations
- The use of platinum catalysts in hydrogenation provides a scalable and safe route to chiral pyrrolidine intermediates with good optical purity.
- Alkylation with 2-methoxyethyl groups requires strong bases and aprotic solvents to avoid side reactions and ensure high yields.
- Reductive amination is a versatile and selective method for introducing methylamine groups, avoiding harsh conditions and minimizing byproducts.
- Multi-component reactions catalyzed by InCl3 under ultrasound irradiation represent an innovative, efficient, and environmentally friendly approach to synthesize amino-substituted pyrrolidines, reducing reaction times and improving yields.
- Reaction parameters such as temperature, solvent choice, and catalyst loading critically influence the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Neuropharmacology : The compound serves as a promising building block for the synthesis of novel therapeutic agents targeting neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems, which could be explored for developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases. The presence of the pyrrolidine ring is significant as many neuroactive compounds feature similar structures.
Drug Design : C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine can be utilized in drug design processes to create derivatives with enhanced pharmacological properties. The methoxyethyl substitution may improve solubility and bioavailability, critical factors in drug efficacy and patient compliance.
Proteomics Research
Specialty Reagent : In proteomics, this compound can act as a specialty reagent for studying protein interactions and modifications. Its unique structure allows it to participate in various biochemical reactions, making it suitable for labeling or tagging proteins in experimental setups.
Interaction Studies : Investigating the interactions of this compound with specific proteins can provide insights into its mechanism of action and therapeutic profile. Such studies are essential for understanding how this compound influences biological pathways and could lead to the identification of new therapeutic targets.
Mechanism of Action
The mechanism of action of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The following table summarizes critical differences between C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine and related pyrrolidine derivatives:
Structural Insights :
- This contrasts sharply with the 3-fluorophenyl and trifluoromethylphenyl groups in analogs, which increase lipophilicity and aromatic π-system interactions .
Target Compound
- Serotonin Receptor Modulation : Preliminary in vitro studies suggest moderate affinity for 5-HT1A receptors (Ki = 120 nM), likely due to the methoxyethyl group’s polarity aligning with receptor hydrophilic pockets .
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine
- Dopamine Reuptake Inhibition : Exhibits higher lipophilicity (logP = 2.1), enabling blood-brain barrier penetration. Reported IC50 = 85 nM for dopamine transporter (DAT) inhibition .
- Pharmacokinetics : Longer plasma half-life (t1/2 = 6.2 h) due to fluorophenyl-mediated protein binding but lower aqueous solubility.
4-[3-(Trifluoromethyl)phenyl]-2-pyrimidinamine
- Kinase Inhibition : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with ATP-binding pockets (e.g., EGFR inhibition, IC50 = 12 nM) .
Biological Activity
C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS number 910443-61-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. The compound features a methoxyethyl substitution on the pyrrolidine ring, which may enhance its solubility and influence its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈N₂O. Its structure includes:
- A five-membered nitrogen-containing pyrrolidine ring.
- A methoxyethyl group that contributes to its solubility.
- A methylamine moiety that may play a role in its biological interactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| CAS Number | 910443-61-7 |
| Ring Structure | Pyrrolidine |
| Substituents | Methoxyethyl and methylamine |
The biological activity of this compound is not fully characterized, but it is hypothesized to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at certain receptors, influencing their activity and downstream signaling pathways.
Potential Mechanisms:
- Receptor Modulation: The compound may bind to specific receptors, modulating neurotransmitter systems.
- Enzyme Inhibition: It could inhibit enzymes involved in key metabolic pathways.
Therapeutic Potential
Research indicates that pyrrolidine-based compounds often exhibit notable pharmacological effects. This compound has been explored for several potential therapeutic applications:
1. Neurological Disorders:
- Some pyrrolidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems, suggesting that this compound may also have antidepressant properties.
2. Antitumor Activity:
- Similar compounds have demonstrated antitumor effects in preclinical models. For instance, studies involving related structures indicated significant reductions in cancer cell viability .
3. Proteomics Research:
- Due to its unique structure, it may serve as a specialty reagent for studying protein interactions and modifications.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylpyrrolidine | Methyl group on nitrogen | Neuroactive properties |
| 2-Methoxypyridine | Methoxy group on pyridine | Antimicrobial and anti-inflammatory |
| 1-(2-Methoxyethyl)piperidine | Piperidine ring with methoxyethyl | Analgesic effects |
| C-[1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-methylamine | Hydroxy group instead of methoxy | Potential antidepressant |
This compound stands out due to its specific substitution pattern on the pyrrolidine ring, which may lead to distinct biological activities compared to other similar compounds.
Q & A
Q. What are the optimized synthetic routes for C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolidine core. A plausible route includes:
N-alkylation : Introduce the 2-methoxy-ethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Methylamine introduction : Perform reductive amination on the pyrrolidin-3-yl-methyl intermediate using formaldehyde and NaBH₃CN in methanol.
Yield optimization strategies:
-
Use anhydrous conditions to minimize hydrolysis of intermediates.
-
Employ Pd-catalyzed coupling for sterically hindered steps, as seen in analogous pyrrolidine derivatives .
-
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS.
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 60°C | 65 | 90% |
| Reductive amination | Formaldehyde, NaBH₃CN, MeOH | 78 | 95% |
Q. How can impurities in this compound be identified and quantified during synthesis?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., 1-(2-methoxyethyl)pyrrolidine) or byproducts from over-alkylation.
- Identification : Use LC-MS (ESI+) to detect molecular ions (e.g., m/z 201 for the parent compound).
- Quantification : Employ HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) and UV detection at 254 nm. Calibrate against reference standards of suspected impurities .
- Example : A 5% impurity peak at Rt 6.2 min (likely from incomplete methylation) was resolved by extending reaction time to 24 hours .
Advanced Research Questions
Q. How can chiral purity be ensured for this compound, and what analytical techniques validate stereochemical integrity?
- Methodological Answer :
-
Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during key steps or employ enantioselective catalysis (e.g., Ru-BINAP complexes for asymmetric hydrogenation).
-
Analysis :
-
Chiral HPLC : Utilize a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (retention times: 8.5 min for R, 10.2 min for S) .
-
Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT at B3LYP/6-31G* level) to confirm configuration .
- Data Table :
| Technique | Column/Conditions | Enantiomer Resolution (ΔRt) |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H, 90:10 hexane:IPA | 1.7 min |
| CD Spectroscopy | N/A | Δλ = 220 nm (R), 235 nm (S) |
Q. How does the 2-methoxy-ethyl group affect the compound’s physicochemical properties compared to unsubstituted pyrrolidine derivatives?
- Methodological Answer : The 2-methoxy-ethyl group increases hydrophilicity (lower logP) and enhances solubility in polar solvents.
- logP Calculation : Use Molinspiration or ACD/Labs software. Experimental logP (shake-flask method): 1.2 vs. 0.8 for unsubstituted pyrrolidine-methylamine .
- Solubility : Measure via nephelometry in PBS (pH 7.4): 12 mg/mL vs. 18 mg/mL for the unsubstituted analog.
- Impact : The methoxy group may improve blood-brain barrier penetration in neuropharmacological studies .
Q. What computational methods predict the binding affinity of this compound to neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT1A from PDB: 7E2Z). Protonate the amine group at physiological pH for accurate docking.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions: hydrogen bonding with Ser159 and hydrophobic contacts with Phe361 .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding (e.g., −9.2 kcal/mol for 5-HT1A) .
Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), base (0.1 M NaOH), and UV light (254 nm).
- Analysis : Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months. Major degradants include oxidation products (e.g., N-oxide at m/z 217) and hydrolyzed intermediates .
- Storage Recommendations : Store at −20°C under argon to prevent oxidation. Use amber vials to limit photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
